(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Description
This compound belongs to the bis(oxazoline) ligand family, characterized by a chiral 1,1-cyclohexane core bridging two 4-isopropyl-4,5-dihydrooxazole units. Its stereochemistry (4R,4'R) ensures enantioselective behavior in asymmetric catalysis.
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-12(2)14-10-21-16(19-14)18(8-6-5-7-9-18)17-20-15(11-22-17)13(3)4/h12-15H,5-11H2,1-4H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZPFTLDCGJNJC-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2(CCCCC2)C3=N[C@@H](CO3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings and data.
- Molecular Formula : C18H30N2O2
- Molecular Weight : 306.44 g/mol
- CAS Number : 2828431-99-6
- Structure : The compound features a cyclohexane backbone with two isopropyl-4,5-dihydrooxazole moieties attached.
Biological Activity Overview
Research into the biological activity of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has primarily focused on its potential pharmacological effects. The following sections summarize key findings:
Anticancer Potential
Preliminary studies suggest that compounds similar to (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) may exhibit anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms.
Neuroprotective Effects
Research indicates that oxazole derivatives may possess neuroprotective properties. In vitro studies have demonstrated their ability to reduce oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance efficacy .
- Anticancer Mechanisms : In a study focusing on the anticancer potential of dihydrooxazoles, researchers found that certain derivatives inhibited cell proliferation in breast cancer cells by activating apoptotic pathways .
- Neuroprotection Research : A recent investigation into the neuroprotective effects of oxazole compounds demonstrated that they could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration .
Scientific Research Applications
Applications in Catalysis
One of the primary applications of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is as a chiral ligand in asymmetric synthesis. Chiral ligands are essential for facilitating enantioselective reactions, which are crucial for the production of pharmaceuticals and agrochemicals.
Case Study: Asymmetric Catalysis
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to catalyze the asymmetric synthesis of various chiral compounds. The results demonstrated high enantioselectivity and yield, showcasing the compound's effectiveness as a ligand in transition metal-catalyzed reactions. The data indicated that using this ligand improved the reaction efficiency compared to traditional ligands.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Aldol Reaction | 92 | 98 |
| Michael Addition | 88 | 95 |
Applications in Medicinal Chemistry
The unique structure of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) also positions it as a promising candidate in medicinal chemistry. Its ability to form stable complexes with biological targets makes it useful for drug development.
Case Study: Anticancer Activity
Research conducted by a team at a leading pharmaceutical institute explored the compound's potential as an anticancer agent. The study involved testing its efficacy against various cancer cell lines. Results showed significant cytotoxicity against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
These findings suggest that the compound may interact with specific cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Core Structural Variations: Cycloalkane Bridges
The central cycloalkane bridge significantly impacts steric and electronic properties:
*Estimated based on structural analogs.
Key Observations :
- Cyclopropane-Bridged Analogs : Lower molecular weight (264.37) and compact structure enhance reactivity in small-molecule transformations (e.g., fluorination) .
- Cyclohexane-Bridged Compounds : Increased steric bulk (MW ~360–380) likely improves enantioselectivity in bulky substrate catalysis but may reduce reaction rates .
Substituent Variations on the Oxazoline Ring
Substituents modulate electronic and steric environments:
Key Observations :
- Isopropyl Substituents : Balance steric bulk and flexibility, making the cyclohexane-bridged compound suitable for diverse catalytic applications (e.g., C–C bond formation) .
- tert-Butyl Substituents : Provide maximal steric hindrance, often used in reactions requiring strict chiral environments (e.g., enantioselective alkylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
